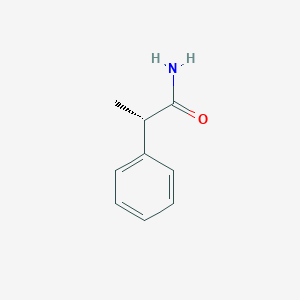

(2s)-2-Phenylpropanamide

Beschreibung

(2S)-2-Phenylpropanamide is a chiral amide compound characterized by a phenyl group attached to the second carbon of a propanamide backbone in the S-configuration. This molecule serves as a critical structural motif in medicinal chemistry, particularly in the development of GPR88 agonists—a class of compounds targeting the orphan G-protein-coupled receptor GPR88, implicated in basal ganglia-associated disorders such as Parkinson’s disease and schizophrenia . The compound’s stereochemistry and amide functionality enable precise interactions with biological targets, making it a scaffold for structural modifications to optimize pharmacological activity.

Eigenschaften

CAS-Nummer |

13490-74-9 |

|---|---|

Molekularformel |

C9H12N- |

Molekulargewicht |

134.20 g/mol |

IUPAC-Name |

[(2S)-2-phenylpropyl]azanide |

InChI |

InChI=1S/C9H12N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/q-1/t8-/m1/s1 |

InChI-Schlüssel |

IDNXKZRWMJYYHZ-MRVPVSSYSA-N |

SMILES |

CC(C1=CC=CC=C1)C(=O)N |

Isomerische SMILES |

C[C@H](C[NH-])C1=CC=CC=C1 |

Kanonische SMILES |

CC(C[NH-])C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (2S)-2-Phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of (2S)-2-phenylpropanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale batch reactors. The process involves the continuous addition of (2S)-2-phenylpropanoic acid and ammonia or an amine, followed by the removal of water to drive the reaction to completion. The product is then purified through crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions: (2S)-2-Phenylpropanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield primary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles like hydroxylamine or hydrazine under basic or acidic conditions.

Major Products:

Oxidation: 2-Phenylpropanoic acid.

Reduction: 2-Phenylpropanamine.

Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Phenylpropanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its role as a building block for bioactive molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of (2S)-2-Phenylpropanamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pharmacological Activity

The pharmacological evaluation of these derivatives focuses on GPR88 agonism, measured via cAMP inhibition or [35S]-GTPγS binding assays:

- Compound 25 : Exhibits moderate activity but improved metabolic stability due to triazole incorporation .

- Compound 27: The cyanoguanidine bioisostere shows reduced potency compared to 2-AMPP, highlighting the importance of the amine group for receptor interaction .

Table 2: Pharmacological Profiles

Structure-Activity Relationship (SAR) Insights

- Amine Group : Essential for high potency. Replacement with hydroxyl (compound 3) retains activity, but ester or amide substitutions reduce efficacy .

- Phenyl Group: Critical for receptor binding.

- Triazole Substitutions : Enhance metabolic stability but may reduce binding affinity compared to primary amines .

Key Research Findings

Stereochemical Specificity : The (2S) configuration in 2-AMPP is crucial for activity; enantiomeric forms (e.g., 2R) show negligible binding .

Synthetic Efficiency : Triazole-containing derivatives (e.g., 25, 31) are synthesized efficiently (55–80% yields) via click chemistry, enabling rapid library generation .

Bioisosteric Trade-offs: Cyanoguanidine (compound 27) and tetrazole (compound 28) analogs exhibit lower potency than 2-AMPP, underscoring the irreplaceable role of the amine group in GPR88 activation .

Q & A

Q. What green chemistry methods minimize waste in this compound synthesis?

- Methodological Answer : Microwave-assisted synthesis (100 W, 80°C) reduces reaction time (30 min vs. 12 hrs) and solvent use. Biocatalytic routes with immobilized Candida antarctica lipase achieve 90% yield in aqueous media. Calculate E-factors (<5) and atom economy (>80%) to benchmark sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.